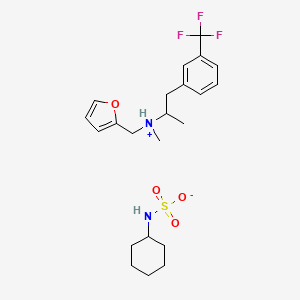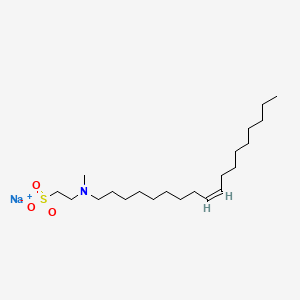
Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate is a chemical compound with the molecular formula C21H42NNaO3S and a molecular weight of 411.618 g/mol . It is also known by other names such as Sodium N-methyl-N-oleyltaurate and Ethanesulfonic acid, 2-(methyl-9-octadecenylamino)-, sodium salt . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate typically involves the reaction of oleylamine with methyl taurine in the presence of sodium hydroxide . The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate undergoes various chemical reactions, including:
Scientific Research Applications
Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting various cellular processes . It can also interact with proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Sodium (Z)2-(methyl-9-octadecenylamino)ethanesulphonate can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Sodium dodecylbenzenesulfonate: A widely used surfactant in industrial applications.
Sodium oleate: A surfactant with similar amphiphilic properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
7346-80-7 |
|---|---|
Molecular Formula |
C21H42NNaO3S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
sodium;2-[methyl-[(Z)-octadec-9-enyl]amino]ethanesulfonate |
InChI |
InChI=1S/C21H43NO3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21-26(23,24)25;/h10-11H,3-9,12-21H2,1-2H3,(H,23,24,25);/q;+1/p-1/b11-10-; |
InChI Key |
AUPJTDWZPFFCCP-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(C)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


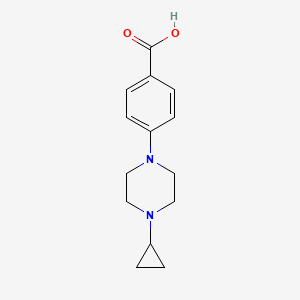
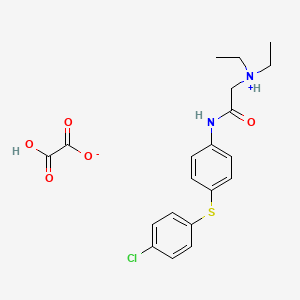
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
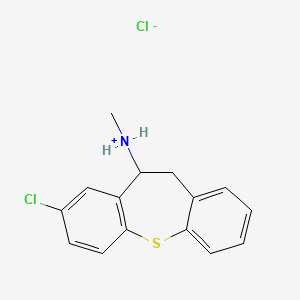
![Sarhamnolosid [German]](/img/structure/B13769271.png)



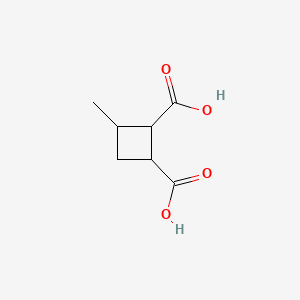
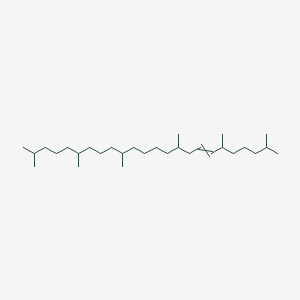
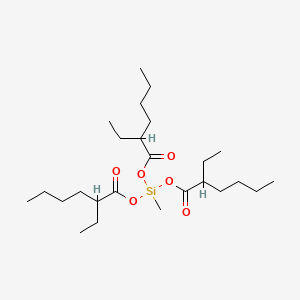
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)

